molecular formula C14H15N3O B12804816 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- CAS No. 126234-00-2

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)-

Cat. No.: B12804816
CAS No.: 126234-00-2
M. Wt: 241.29 g/mol
InChI Key: RFXLPDHABJNDBL-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the propynyl and methyl groups via substitution reactions.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.

Industrial Production Methods

Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound may involve binding to specific receptors or enzymes in the body. It may interact with GABA receptors, similar to other benzodiazepines, leading to sedative and anxiolytic effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Alprazolam: Known for its use in treating anxiety disorders.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(2-propynyl)- may exhibit unique pharmacokinetic and pharmacodynamic properties due to its distinct structural features, such as the propynyl group and tetrahydro configuration.

Properties

CAS No.

126234-00-2

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

11-methyl-10-prop-2-ynyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C14H15N3O/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h1,4-6,10H,7-9H2,2H3,(H,15,18)

InChI Key

RFXLPDHABJNDBL-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC#C)C=CC=C3NC2=O

Origin of Product

United States

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